molecular formula C20H17NO B1616504 p-Methoxybenzylidene p-biphenylamine CAS No. 25543-63-9

p-Methoxybenzylidene p-biphenylamine

Cat. No.: B1616504
CAS No.: 25543-63-9
M. Wt: 287.4 g/mol
InChI Key: VYKQBJJHYKJSGA-UHFFFAOYSA-N
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Description

p-Methoxybenzylidene p-biphenylamine: is an organic compound with the molecular formula C20H17NO and a molecular weight of 287.3551 It is characterized by the presence of a methoxy group (-OCH3) attached to a benzylidene moiety, which is further connected to a biphenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene p-biphenylamine typically involves the condensation of p-methoxybenzaldehyde with p-biphenylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: p-Methoxybenzylidene p-biphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Methoxybenzylidene p-biphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the biphenylamine structure contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either activating or inhibiting their functions, depending on the context .

Comparison with Similar Compounds

Uniqueness: p-Methoxybenzylidene p-biphenylamine is unique due to its combination of a methoxybenzylidene moiety and a biphenylamine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(4-phenylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-22-20-13-7-16(8-14-20)15-21-19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKQBJJHYKJSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25543-63-9
Record name p-Methoxybenzylidene p-biphenylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025543639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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